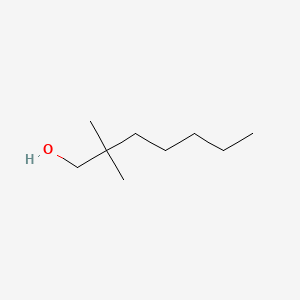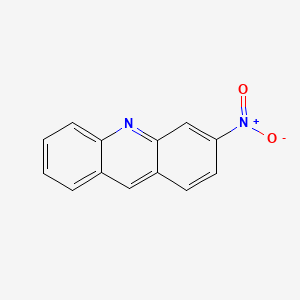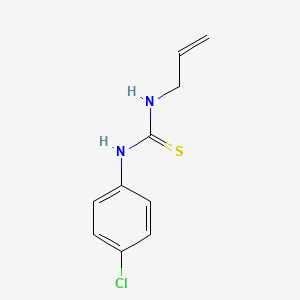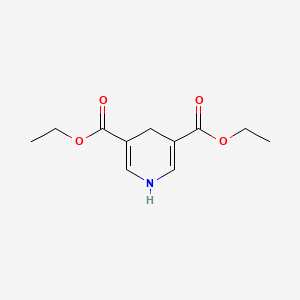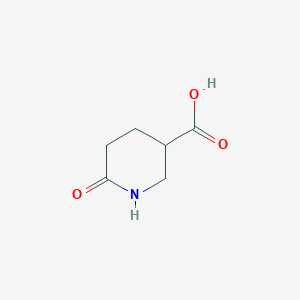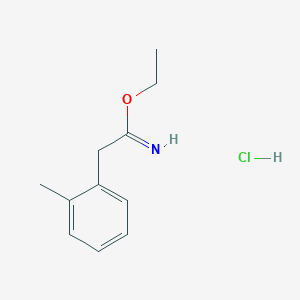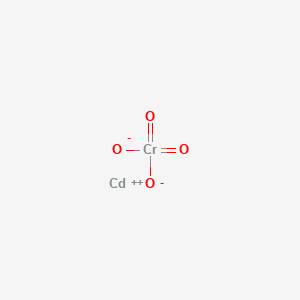
Cadmium chromate
Overview
Description
Cadmium chromate is an inorganic compound with the formula CdCrO4 . It is relevant to chromate conversion coating, which is used to passivate common metal alloys such as aluminium, zinc, cadmium, copper, silver, magnesium, and tin . This process is commonly used on hardware and tool items .
Molecular Structure Analysis
The molecular formula of Cadmium chromate is CdCrO4 . Its average mass is 228.405 Da and its monoisotopic mass is 229.823532 Da . The number of electrons in each of Cadmium’s shells is 2, 8, 18, 18, 2 and its electron configuration is [Kr]4d10 5s2 .Physical And Chemical Properties Analysis
Cadmium chromate appears as yellow orthorhombic crystals . It has a density of 4.5 g/cm3 . Its chemical formula is CdCrO4 and its molar mass is 228.405 .Scientific Research Applications
Toxicity Mechanisms of Cadmium
Cadmium chromate, as a compound containing cadmium, is significant in the study of heavy metal toxicity. Cadmium is known to induce oxidative stress in biological systems, leading to oxidative deterioration of macromolecules. The mechanisms involve redox cycling and the depletion of glutathione and protein-bound sulfhydryl groups, which leads to the production of reactive oxygen species like superoxide ion, hydroxyl radicals, and hydrogen peroxide. These species cause lipid peroxidation, DNA damage, membrane damage, altered gene expression, and apoptosis. It's also involved in the activation of nuclear factor-kappaB, protein kinase C, and the p53 tumor suppressor gene, contributing to its overall toxicity (Stohs et al., 2000).
Microbial Resistance and Bioremediation
Research has also focused on microbial mechanisms of resistance to cadmium, which is crucial for bioremediation applications. Microorganisms can adsorb cadmium or transform it into less bioavailable forms. This is particularly relevant for addressing environmental contamination issues with cadmium, as these strategies are applicable in bioremediation to reduce cadmium levels in water and soil (Xia et al., 2021).
Cadmium Removal from Aqueous Solutions
The removal of cadmium from aqueous solutions is a significant area of study, given its environmental and health impacts. Methods such as using activated carbon from almond-shell for cadmium absorption and strong cation-exchange resins like Amberlite IR 120 have been explored. These studies are pivotal for developing effective methods to purify water resources contaminated with cadmium (Saeed et al., 2015; Kocaoba & Akcin, 2005).
Molecular and Cellular Mechanisms in Cadmium Carcinogenesis
Cadmium's role in carcinogenesis is a critical research area. It affects cell proliferation, differentiation, apoptosis, and other cellular activities. While not strongly genotoxic, cadmium exerts its carcinogenic effects through indirect mechanisms like modulation of gene expression and signal transduction, interference with the cellular antioxidant system, inhibition of DNA repair, and disruption of cell-cell adhesion. Understanding these mechanisms is crucial for developing strategies to mitigate cadmium-related health risks (Waisberg et al., 2003).
Mechanism of Action
Safety and Hazards
Cadmium and its compounds are highly toxic and exposure to this metal is known to cause cancer and targets the body’s cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . Workers can be exposed to cadmium by breathing in dusts, fumes, or mists containing cadmium .
Future Directions
The detrimental impact of chromium compounds on the environment and human health has prompted the need to revisit the majority of current industrial corrosion protection measures . Many metal finishing industries are now compelled to seek safe, environmentally friendly alternatives to chromate compounds .
properties
IUPAC Name |
cadmium(2+);dioxido(dioxo)chromium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.Cr.4O/q+2;;;;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPMHULIKFGNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Cd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdCrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | cadmium chromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cadmium_chromate | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030489 | |
| Record name | Cadmium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium chromate | |
CAS RN |
14312-00-6 | |
| Record name | Cadmium chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADMIUM CHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAZ4TV25KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[1-(bromomethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3047582.png)
![2-{[1-(hydroxymethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3047584.png)
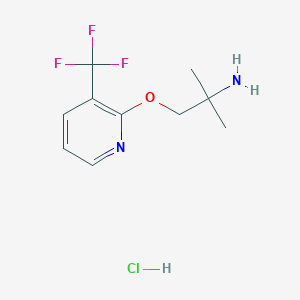
![2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride](/img/structure/B3047589.png)
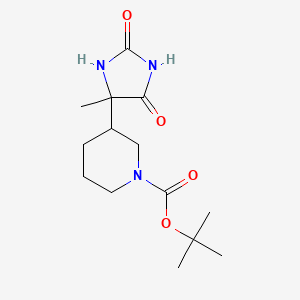
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3047592.png)
